

In-depth Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B014220

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

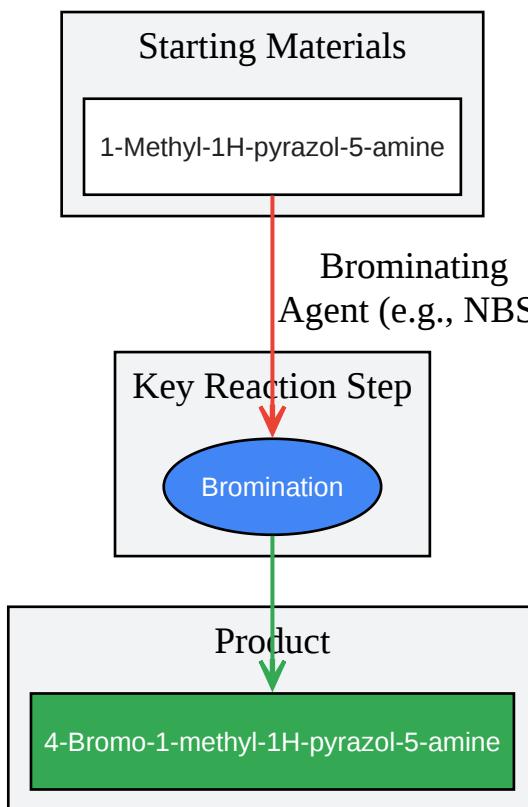
Introduction

4-Bromo-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of a bromine atom and an amine group on the pyrazole ring of **4-Bromo-1-methyl-1H-pyrazol-5-amine** suggests its potential as a versatile building block for the synthesis of novel compounds with diverse therapeutic applications. This technical guide provides a review of the available scientific literature on its synthesis, properties, and potential applications.

Chemical Properties and Data

While specific experimental data for **4-Bromo-1-methyl-1H-pyrazol-5-amine** is limited in publicly accessible literature, basic chemical properties have been reported. The compound is commercially available, typically as a hydrobromide salt.

Table 1: Physicochemical Properties of **4-Bromo-1-methyl-1H-pyrazol-5-amine**


Property	Value	Source
Molecular Formula	C ₄ H ₆ BrN ₃	PubChem
Molecular Weight	176.01 g/mol	PubChem
Canonical SMILES	CN1C(=C(C=N1)Br)N	PubChem
InChI	InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3	PubChem
InChIKey	ODFDZOQJRPDQDF-UHFFFAOYSA-N	PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine** are not readily available in the reviewed literature. However, a patented method for the synthesis of its constitutional isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, provides a potential strategic approach that could be adapted. This synthesis is a multi-step process starting from diethyl butynedioate.

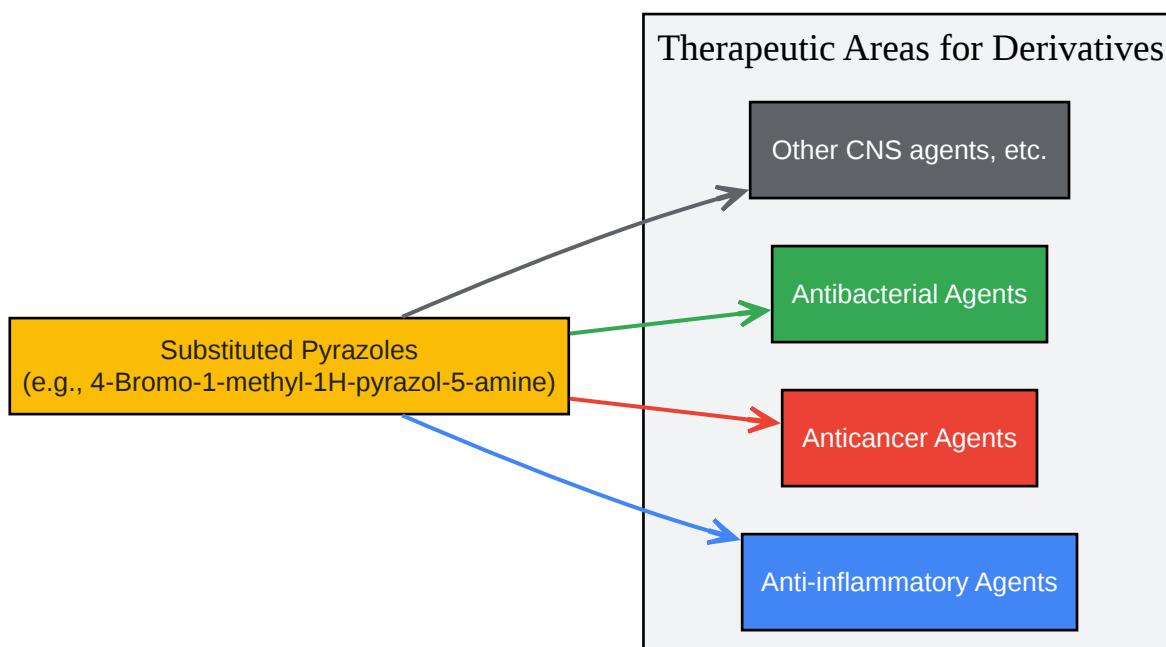
Conceptual Synthesis Workflow (based on isomer synthesis)

The following diagram illustrates a generalized synthetic pathway that could conceptually be explored for the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine**, based on the synthesis of a related isomer. This is a hypothetical pathway and would require experimental validation.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Bromo-1-methyl-1H-pyrazol-5-amine**.

Experimental Protocol for a Related Isomer (5-bromo-1-methyl-1H-pyrazol-3-amine):


A patent describes a five-step synthesis for 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate and methylhydrazine to first form a pyrazole carboxylic acid ethyl ester. This is followed by bromination, hydrolysis of the ester to a carboxylic acid, Curtius rearrangement to a carbamate, and finally deprotection to yield the amine. This highlights a potential, albeit complex, route that might be adaptable for the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for **4-Bromo-1-methyl-1H-pyrazol-5-amine** is scarce, the pyrazole core is a well-established scaffold in medicinal chemistry. Derivatives of substituted pyrazoles have shown a wide range of biological activities.

Logical Relationship of Pyrazole Derivatives in Drug Discovery

The following diagram illustrates the central role of substituted pyrazoles as intermediates in the development of various therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Role of substituted pyrazoles as precursors for various therapeutic agents.

The literature contains numerous examples of biologically active molecules derived from bromo-amino-pyrazole scaffolds, indicating the potential of **4-Bromo-1-methyl-1H-pyrazol-5-amine** as a valuable starting material for the synthesis of new chemical entities.

Conclusion

4-Bromo-1-methyl-1H-pyrazol-5-amine is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, a comprehensive review of the current scientific literature reveals a notable lack of detailed experimental data, including specific synthesis protocols, quantitative analytical data, and biological activity profiles for this specific molecule. The information available on its isomers and related derivatives suggests that this compound class is of high interest for the development of new therapeutic agents. Further research is required to fully characterize the chemical and biological properties of **4-Bromo-1-methyl-1H-**

pyrazol-5-amine to unlock its potential in drug discovery and development. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to fill the existing knowledge gap.

- To cite this document: BenchChem. [In-depth Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014220#4-bromo-1-methyl-1h-pyrazol-5-amine-literature-review\]](https://www.benchchem.com/product/b014220#4-bromo-1-methyl-1h-pyrazol-5-amine-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com